1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol
Description
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a heterocyclic compound featuring a pyridine core substituted with a 2-methyl group, an indolin-1-yl moiety at the 6-position, and an ethanol group at the 3-position. The ethanol substituent may contribute to solubility and hydrogen-bonding capacity, critical for pharmacokinetic properties.
Properties
Molecular Formula |
C16H18N2O |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-11-14(12(2)19)7-8-16(17-11)18-10-9-13-5-3-4-6-15(13)18/h3-8,12,19H,9-10H2,1-2H3 |
InChI Key |
MOKWSINZAVZBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves the reaction of indoline with a pyridine derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol or methanol solvent. The reaction is carried out at room temperature, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s indoline and pyridine moieties allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest structural analogs include:
| Compound Name | Core Structure | Substituents (Position) | Key Functional Groups |
|---|---|---|---|
| 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol | Pyridine | 6-(4-Cl-phenyl), 2-methyl, 3-ethanol | Ethanol, Chlorophenyl |
| 1-(6-(Thiophen-2-yl)-2-methylpyridin-3-yl)urea | Pyridine | 6-thiophen-2-yl, 2-methyl, 3-urea | Urea, Thiophene |
| 1-(6-([1,1'-Biphenyl]-4-yl)-2-methylpyridin-3-yl)oxadiazole | Pyridine + oxadiazole | 6-biphenyl-4-yl, 2-methyl, 3-oxadiazole | Oxadiazole, Biphenyl |
| 1-(6-Chloropyridin-3-yl)ethanol | Pyridine | 6-Cl, 3-ethanol | Ethanol, Chlorine |
Key Observations :
- Indolin-1-yl vs. Aryl/Heteroaryl Groups: The indolin-1-yl group in the target compound differs from the 4-chlorophenyl (e.g., compound 5e, 5f) or thiophen-2-yl (e.g., 5h, 5j) substituents in .
- Ethanol vs. Urea/Oxadiazole: The ethanol group contrasts with urea or oxadiazole moieties in analogs (e.g., 5a–5l in ; compounds 14–18 in ). Urea derivatives exhibit strong hydrogen-bonding capacity, often linked to kinase inhibition, while ethanol may enhance solubility but reduce direct target engagement .
Physicochemical Properties
Melting points and synthetic yields of selected analogs:
Analysis :
- Ethanol-containing analogs (e.g., ) lack reported melting points, but their lower molecular weights suggest improved solubility compared to urea/oxadiazole derivatives.
Biological Activity
1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a synthetic organic compound notable for its complex structure, which integrates an indoline moiety with a pyridine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 254.33 g/mol. The presence of the hydroxyl group (-OH) enhances its solubility and reactivity, making it an interesting subject for pharmacological studies .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structural features can inhibit cancer cell proliferation effectively .
Case Studies:
- In Vitro Studies : In one study, the compound was tested against a panel of 85 cancer cell lines according to the US-NCI protocol. Results indicated promising anticancer activity, with specific IC values demonstrating effective inhibition of tumor growth .
- Mechanistic Insights : Further investigation into the apoptotic pathways revealed that these compounds could induce apoptosis in cancer cells, providing insights into their mechanisms of action .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique biological activities attributed to the indoline and pyridine functionalities in this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(Indolin-1-yl)-2-methylpyridin-3-one | Indoline and pyridine rings | Anticancer properties |
| 4-Methyl-N-(phenyl)benzamide | Aromatic amide with similar functional groups | Anti-inflammatory effects |
| 5-(Indolin-1-yl)thiazole | Indoline fused with thiazole | Antimicrobial activity |
This table illustrates how the presence of specific functional groups contributes to diverse biological activities, emphasizing the therapeutic potential of this compound.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors involved in cell signaling pathways, influencing processes such as cell proliferation and apoptosis .
- Binding Affinity Studies : Interaction studies have focused on determining the binding affinities of this compound to various biological targets, which is crucial for elucidating its pharmacodynamics .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Indoline and Pyridine Moieties : Initial reactions focus on constructing the indoline ring followed by the introduction of the pyridine derivative.
- Hydroxylation : The final step often includes hydroxylation to yield the ethanol derivative, which is essential for enhancing solubility and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
